Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate and its derivatives represent a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds are characterized by a thieno[2,3-b]pyridine core, which is a fused heterocyclic system that has shown potential in various therapeutic areas. The synthesis and functionalization of these molecules have led to the discovery of compounds with promising antitumor, anti-inflammatory, and cardiovascular activities135.
The molecular structure of methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. The planar nature of the thieno[2,3-b]pyridine ring system has been confirmed by X-ray crystallography studies on several derivatives. [ [], [] ] These studies also revealed the presence of intramolecular hydrogen bonding between the amino group and the carbonyl oxygen atom of the ester group, influencing the molecule's conformation.
The novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been extensively studied for their antitumor properties. In vitro assays have revealed that certain compounds selectively inhibit the growth of TNBC cells. One such compound, when tested in an in ovo chick chorioallantoic membrane (CAM) model, significantly reduced tumor size, indicating its potential for further development as an anticancer agent1. Additionally, structure-activity relationship studies have identified compounds that are particularly effective in inducing apoptosis in lung cancer cell lines2.
The anti-inflammatory potential of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate has been explored due to the reported activity of structurally related molecules. This line of research aims to develop new anti-inflammatory agents that can provide therapeutic benefits in conditions characterized by inflammation3.
Derivatives of methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate have been synthesized with the goal of discovering new cardiovascular drugs. Some of these compounds have shown potent coronary vasodilator and antihypertensive activities in preclinical models. The structure-activity relationships suggest that certain substituents enhance pharmacological potency, making these compounds candidates for the treatment of cardiovascular diseases5.
The versatility of methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives is also evident in synthetic chemistry. For instance, the Huisgen reaction has been employed to prepare methyl 1,2,3-triazolo-thieno[2,3-b]pyridine carboxylates, showcasing the utility of these compounds in click chemistry and the synthesis of novel heterocyclic structures6.
The antitumor activity of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has been evaluated through in vitro and in ovo studies. Specifically, derivatives synthesized via Pd-catalyzed Suzuki-Miyaura cross-coupling have demonstrated growth inhibition in triple negative breast cancer (TNBC) cell lines with minimal effects on non-tumorigenic cells. The most promising compound from this series was found to decrease cell proliferation and alter the cell cycle profile, suggesting a mechanism that involves cell cycle arrest1. Additionally, certain derivatives have shown the ability to induce apoptosis in tumor cell lines, further supporting their potential as antitumor agents2. In the realm of cardiovascular research, thieno[2,3-b]pyridine derivatives have exhibited binding affinity to Ca2+ channels, leading to vasodilator and antihypertensive effects in animal models5.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: